molecular formula C22H20N4O2S B2832460 (E)-5-(4-(4-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 941266-19-9

(E)-5-(4-(4-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No. B2832460
CAS RN: 941266-19-9
M. Wt: 404.49
InChI Key: BXBDLCFUHXTDJG-CMDGGOBGSA-N
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Description

(E)-5-(4-(4-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activities

    Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with piperazine carboxamides and thiophene substitutions exhibited moderate to good activities against various bacterial and fungal strains, suggesting potential as antimicrobial agents (Jadhav et al., 2017).

  • Anticonvulsant Activity

    Piperazine-based compounds have been synthesized and tested for anticonvulsant properties. Certain derivatives were identified as potent against maximal electroshock-induced seizures, with no observed neurotoxicity at effective doses, indicating their potential in anticonvulsant therapy (Harish et al., 2014).

  • Cancer Research

    The study of benzimidazole derivatives bearing triazole as EGFR inhibitors involved detailed tautomeric, conformational analyses, and molecular docking studies. These compounds showed promise as potential anti-cancer agents due to their interaction with the EGFR binding pocket, highlighting the significance of such structures in cancer treatment research (Karayel, 2021).

Novel Synthesis Approaches

  • Microwave-assisted Synthesis

    Research on synthesizing hybrid molecules containing penicillanic or cephalosporanic acid moieties demonstrated innovative approaches to compound development. This work highlighted the potential for creating new antimicrobial agents with improved efficacy (Başoğlu et al., 2013).

  • Carbon-11 Labeling

    The development of carbon-11-labeled arylpiperazinylthioalkyl derivatives for PET imaging illustrates the intersection of organic synthesis and diagnostic imaging. These compounds could serve as radioligands for imaging serotonin receptors, contributing to our understanding of neurological disorders (Gao et al., 2012).

properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-4-6-17(7-5-16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)9-8-18-3-2-14-29-18/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBDLCFUHXTDJG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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